Zolantidine dimaleate
Zolantidine dimaleate
Zolantidine dimaleate is a potent, selective, and brain penetrating H2 receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
104076-39-3
VCID:
VC0547865
InChI:
InChI=1S/C22H27N3OS.2C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;2*5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES:
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C30H35N3O9S
Molecular Weight:
613.7 g/mol
Zolantidine dimaleate
CAS No.: 104076-39-3
Inhibitors
VCID: VC0547865
Molecular Formula: C30H35N3O9S
Molecular Weight: 613.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 104076-39-3 |
---|---|
Product Name | Zolantidine dimaleate |
Molecular Formula | C30H35N3O9S |
Molecular Weight | 613.7 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C22H27N3OS.2C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;2*5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Standard InChIKey | IECBEVAUEBZJCF-SPIKMXEPSA-N |
Isomeric SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Description | Zolantidine dimaleate is a potent, selective, and brain penetrating H2 receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Zolantidine dimaleate |
Reference | 1: Hough LB, Nalwalk JW. Inhibition of morphine antinociception by centrally administered histamine H2 receptor antagonists. Eur J Pharmacol. 1992 Apr 29;215(1):69-74. PubMed PMID: 1355443. 2: Hough LB, Nalwalk JW, Battles AH. Zolantidine-induced attenuation of morphine antinociception in rhesus monkeys. Brain Res. 1990 Aug 27;526(1):153-5. PubMed PMID: 1981852. 3: Gogas KR, Hough LB, Eberle NB, Lyon RA, Glick SD, Ward SJ, Young RC, Parsons ME. A role for histamine and H2-receptors in opioid antinociception. J Pharmacol Exp Ther. 1989 Aug;250(2):476-84. PubMed PMID: 2547933. 4: Gogas KR, Hough LB. Inhibition of naloxone-resistant antinociception by centrally administered H2-antagonists. J Pharmacol Exp Ther. 1989 Jan;248(1):262-7. PubMed PMID: 2563290. 5: Hough LB, Jackowski S, Eberle N, Gogas KR, Camarota NA, Cue D. Actions of the brain-penetrating H2-antagonist zolantidine on histamine dynamics and metabolism in rat brain. Biochem Pharmacol. 1988 Dec 15;37(24):4707-11. PubMed PMID: 3202904. |
PubChem Compound | 11957725 |
Last Modified | Nov 11 2021 |
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